Scriptaid

概要

説明

スクリプタイドは、ヒストン脱アセチル化酵素阻害剤として知られる化合物です。 スクリプタイドは、ハイスループットスクリーニングにより、この標的に作用することが発見された最初の化合物の1つでした 。 ヒストン脱アセチル化酵素阻害剤は、遺伝子発現の調節において重要な役割を果たしており、スクリプタイドはさまざまな科学研究分野において貴重なツールとなっています .

準備方法

スクリプタイドは、ジメチルスルホキシド(DMSO)に100 mg/mlの濃度でストック溶液として調製することができます。 使用前に、化合物を滅菌生理食塩水に希釈し、沸騰させて完全に溶解させた後、腹腔内投与前に体温以下に冷却します 。 溶液は、実験ごとに新しく調製します .

化学反応の分析

スクリプタイドは、ヒストン脱アセチル化酵素阻害剤としての役割を果たすため、さまざまな化学反応を起こします。スクリプタイドは、ヒストン脱アセチル化酵素と相互作用し、これらの酵素の阻害をもたらします。 この阻害により、アセチル化ヒストンが蓄積され、遺伝子発現に影響を与える可能性があります 。 これらの反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)と生理食塩水があります 。 これらの反応から生成される主要な生成物は、アセチル化ヒストンです .

科学研究への応用

スクリプタイドは、広範囲にわたる科学研究への応用が期待されています。 スクリプタイドは、がん細胞における遺伝子発現の調節に関与するヒストン脱アセチル化酵素を阻害する能力があるため、がん研究で使用されてきました 。 さらに、スクリプタイドは、PTENおよびAKT経路を調節することにより、外傷性脳損傷から保護することが判明しています 。 スクリプタイドは、クローニングおよび代謝調節に関する研究にも使用されています .

科学的研究の応用

Neuroprotective Applications

Scriptaid has demonstrated significant neuroprotective effects in various models of brain injury, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).

Traumatic Brain Injury

A study investigated the efficacy of this compound in a mouse model of TBI induced by controlled cortical impact. The findings revealed that:

- Dose-Dependent Efficacy : Administration of this compound at doses ranging from 1.5 to 5.5 mg/kg resulted in a significant decrease in lesion size and improvement in motor and cognitive functions when administered 30 minutes post-injury. Notably, protection persisted even when treatment was delayed up to 12 hours post-injury .

- Mechanistic Insights : this compound's protective effects were linked to modulation of the AKT signaling pathway, as evidenced by the attenuation of phospho-AKT and phosphatase and tensin homolog deleted on chromosome 10 (PTEN) levels .

Intracerebral Hemorrhage

Research also focused on the role of this compound in mitigating brain injury following ICH:

- Hematoma Resolution : In a study where mice were subjected to ICH via autologous blood injection, this compound administration (3.5 mg/kg) significantly reduced hematoma volume and improved neurological function recovery over a 35-day observation period .

- Reduction of Brain Edema : this compound treatment resulted in decreased brain water content in affected regions, indicating its potential as a therapeutic agent for ICH .

Cancer Therapeutics

This compound has been explored for its anti-cancer properties, particularly in enhancing the efficacy of other chemotherapeutic agents.

Tumor Growth Inhibition

In vivo studies using xenograft mouse models have shown that this compound can inhibit tumor growth:

- Combination Therapy : When combined with other HDAC inhibitors like trichostatin A, this compound exhibited enhanced anti-tumor effects against breast cancer cell lines, suggesting its utility in combination therapies for cancer treatment .

Data Summary Table

作用機序

スクリプタイドは、ヒストン脱アセチル化酵素を阻害することにより、その効果を発揮します。 この阻害により、アセチル化ヒストンが蓄積され、遺伝子発現に影響を与える可能性があります 。 スクリプタイドの分子標的は、ヒストン脱アセチル化酵素であり、その作用に関与する経路には、PTENおよびAKT経路が含まれます .

類似化合物との比較

生物活性

Scriptaid is a well-characterized histone deacetylase inhibitor (HDACi) that has garnered attention for its potential therapeutic applications, particularly in oncology. HDAC inhibitors like this compound play crucial roles in the regulation of gene expression through epigenetic modifications, impacting various biological activities including cell proliferation, apoptosis, and differentiation.

This compound functions primarily by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones. This accumulation facilitates a more relaxed chromatin structure, enhancing transcriptional activation of genes involved in cell cycle regulation and apoptosis. The compound has shown efficacy in various cancer models, particularly in overcoming drug resistance and enhancing the effects of chemotherapeutic agents.

Antitumor Effects

Case Studies and Findings:

-

Synergistic Effects with Chemotherapy:

- This compound has been studied for its synergistic effects when combined with other chemotherapeutics such as bortezomib and cisplatin. In one study, this compound enhanced the cytotoxic effects of bortezomib on ovarian cancer cell lines (SKOV-3) through a dose-dependent mechanism, indicating its potential as an adjunct therapy in cancer treatment .

- Overcoming Drug Resistance:

Stem Cell Expansion

This compound has been shown to enhance the expansion of hematopoietic stem/progenitor cells (HSPCs). In a study involving CD133+ cells, treatment with this compound increased the yield of Lin−CD34+CD38−CD45RA−CD90+CD49f+ HSPCs without compromising their stem cell characteristics. This suggests that this compound maintains essential stemness gene expression while promoting cell expansion .

Table: Summary of Biological Activities of this compound

Mechanistic Insights

-

Cell Cycle Arrest and Apoptosis:

This compound induces cell cycle arrest and apoptosis across multiple cancer cell lines by modulating gene expression related to these processes. It has been shown to activate pathways involving p38 MAPK, which plays a dual role in mediating stress responses and apoptosis . -

Gene Expression Modulation:

Treatment with this compound results in significant changes in gene expression profiles associated with stemness and differentiation. Notably, it upregulates CD90 on previously CD90− HSPCs, indicating its role in enhancing stem cell characteristics while promoting expansion .

特性

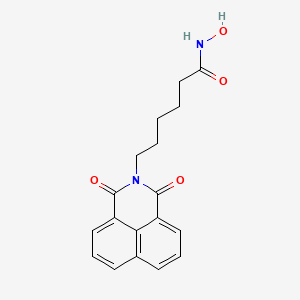

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDYUFSDZATMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274458 | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287383-59-9 | |

| Record name | Scriptaid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scriptaid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCRIPTAID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。